

Spectroscopic Characterization & Structural Elucidation of Dibenzosuberone Oxime

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Compound of Interest

Compound Name: *Dibenzosuberone oxime*

CAS No.: 1785-74-6

Cat. No.: B158505

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Executive Summary

Dibenzosuberone oxime (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime) represents a critical intermediate in the synthesis of tricyclic antidepressants (TCAs) and anticonvulsants. Its structural rigidity, provided by the ethylene bridge at the 10,11-position, combined with the stereochemical lability of the oxime functionality (

), presents unique analytical challenges.

This guide provides a rigorous framework for the spectroscopic analysis of this molecule. Unlike standard aliphatic oximes, the tricyclic core induces specific ring currents and steric constraints that must be accounted for during characterization. We will focus on distinguishing the oxime from its ketone precursor and resolving the critical

isomeric ratio, which dictates downstream biological efficacy.

Structural Context & Isomerism

Before initiating analysis, one must understand the stereochemical environment. The dibenzosuberone core is not planar; the central seven-membered ring adopts a puckered conformation.

The E/Z Challenge

The oxime group introduces geometric isomerism. In **dibenzosuberone oxime**, the hydroxyl group can be oriented syn (Z) or anti (E) relative to the sterically bulky ethylene bridge.

- **Diagnostic Relevance:** The chemical environment of the aromatic protons at positions 4 and 6 differs significantly between isomers due to the anisotropic effect of the oxime hydroxyl group.
- **Pharmacological Impact:** In many TCA precursors, the -isomer often exhibits superior binding profiles due to favorable steric interactions with receptor pockets.

Synthesis & Sample Preparation

Effective analysis requires a clean baseline. The synthesis typically involves the condensation of dibenzosuberone with hydroxylamine hydrochloride.

Protocol: Oxime Generation

- **Reactants:** Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in absolute ethanol.
- **Reagent Addition:** Add hydroxylamine hydrochloride (, 1.5 eq) and pyridine (1.5 eq) to buffer the HCl byproduct.
- **Reflux:** Heat to reflux () for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
- **Workup:** Evaporate solvent, resuspend in water, extract with DCM.
- **Purification:** Recrystallize from ethanol/water to remove unreacted ketone.

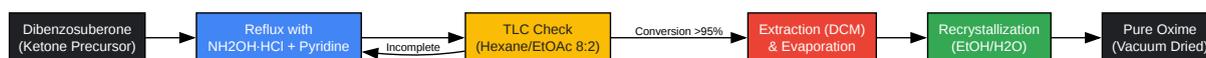
Critical Sample Prep for Spectroscopy:

- **Drying:** The sample must be dried under high vacuum (mbar) for 12 hours. Residual water/ethanol overlaps with the oxime O-H stretch in IR and broadens exchangeable protons in NMR.

- Solvent Choice: Use

for NMR if checking labile O-H protons; use

for better resolution of the aromatic region.



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Figure 1: Synthetic workflow for the generation of high-purity **dibenzosuberone oxime** for analysis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary "Go/No-Go" decision gate. It confirms the functional group transformation.

Diagnostic Bands

The conversion is successful if the strong Carbonyl (

) band disappears and the Oxime (

) and Hydroxyl (

) bands appear.

Functional Group	Wavenumber ()	Intensity	Assignment & Notes
O-H Stretch	3200 – 3400	Broad, Med	Oxime specific. Distinct from sharp free OH. Indicates H-bonding.
C-H Stretch	3020 – 3060	Weak	Aromatic C-H.
C-H Stretch	2850 – 2950	Medium	Aliphatic C-H (Ethylene bridge).
C=N Stretch	1620 – 1645	Medium	Diagnostic. Replaces the C=O peak. Lower frequency than C=O.
C=O[1][2] Stretch	~1670	Strong	Must be ABSENT. Presence indicates unreacted starting material.
N-O Stretch	930 – 960	Strong	Characteristic of oximes.

Technical Insight: The tricyclic ring system provides conjugation, which may slightly lower the wavenumber of the

bond compared to aliphatic oximes. If a peak remains at

, recrystallize immediately; the sample contains ketone.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof and isomeric ratio determination.

NMR (Proton) Analysis

Solvent:

(Standard) or

(to see OH proton)

- The Ethylene Bridge (10,11-position):
 - In the ketone, these protons often appear as a singlet or tight multiplet around 3.10 – 3.20 ppm due to rapid conformational flipping.
 - In the oxime, the rigidity increases. Look for broadening or splitting into complex multiplets if the flip rate slows on the NMR timescale.
- The Aromatic Region (7.0 – 8.0 ppm):
 - The proton peri to the carbonyl/oxime (position 4 and 6) is most deshielded.
 - Isomer Differentiation: In the

-isomer, the OH group is closer to one aromatic ring, causing a distinct shielding/deshielding effect on the ortho-proton compared to the

-isomer.
 - Protocol: Integrate the aromatic multiplets. If you see a small "shadow" set of peaks shifted by 0.05-0.1 ppm, you have a mixture of isomers.
- The Oxime Proton (=N-OH):
 - Visible in

as a singlet between 10.0 – 11.5 ppm.
 - Note: This peak disappears upon

shake (deuterium exchange), confirming it is an exchangeable proton.

NMR (Carbon) Analysis

This provides the clearest confirmation of the carbon skeleton change.

Carbon Environment	Shift (ppm)	Change from Ketone
C=N (Oxime)	150 – 160	Key Indicator. Upfield shift from C=O (~195 ppm).
Aromatic C	125 – 140	Minimal change, complex cluster.
Bridge	30 – 35	Slight shift due to hybridization change at C5.

Advanced Characterization Strategy

When simple confirmation isn't enough (e.g., for regulatory filing or patenting), use these advanced techniques.

Mass Spectrometry (MS)

- Technique: ESI-MS (Positive Mode) or GC-MS.
- Target Ion:

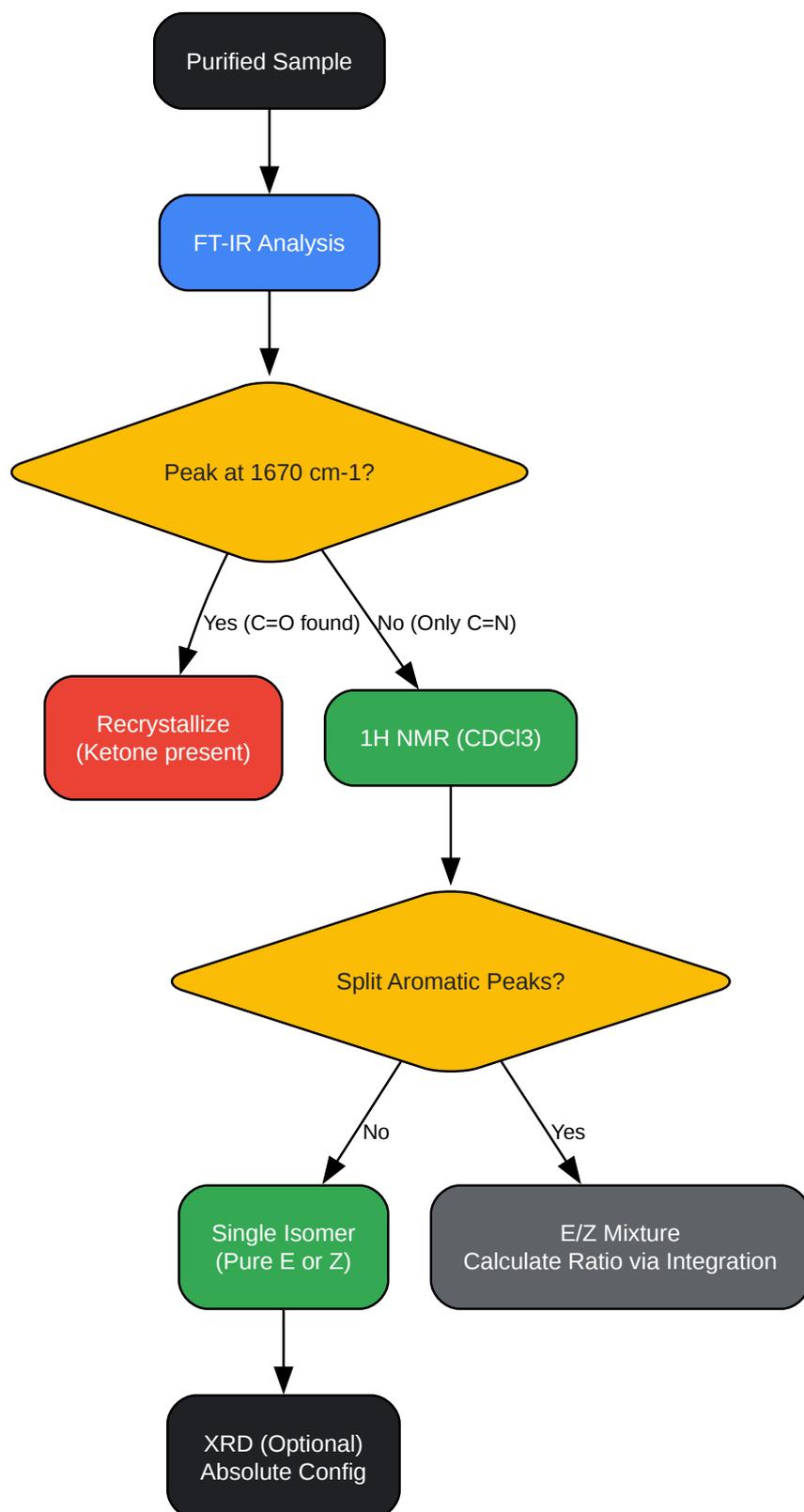
m/z.
- Fragmentation: Look for the loss of the OH group () or the loss of the oxime moiety () for

(). The tricyclic tropylium-like cation is a stable fragment often observed.

X-Ray Diffraction (XRD)

If the oxime is solid and crystallizable, XRD is the gold standard for determining the configuration.

- Method: Slow evaporation from ethanol.
- Result: Unambiguous 3D assignment of the hydroxyl group position relative to the bridge.



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Figure 2: Analytical decision tree for confirming structure and purity of **dibenzosuberone oxime**.

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